molecular formula C12H20N2O B15059214 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde

1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15059214
M. Wt: 208.30 g/mol
InChI Key: VNLJRGALKZYSIL-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole derivative of significant interest in modern organic and medicinal chemistry. Its structure features a reactive formyl group at the 4-position, which serves as a versatile handle for further synthetic elaboration through condensation, reduction, and multicomponent reactions . Pyrazole-based scaffolds are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities . Specifically, trisubstituted pyrazoles analogous to this compound have demonstrated potent anti-inflammatory properties by acting as selective cyclooxygenase-2 (COX-2) inhibitors, thereby reducing the production of prostaglandins involved in the inflammatory response . Beyond anti-inflammatory applications, pyrazole cores are extensively investigated for their antibacterial, antifungal, and anticancer activities, making them valuable building blocks for constructing targeted bioactive molecules . The compound is intended for use in the synthesis of novel pharmaceutical intermediates, complex heterocyclic systems, and for building screening libraries in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3

InChI Key

VNLJRGALKZYSIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 4 drives nucleophilic additions, reductions, and condensation reactions:

Reduction to Alcohol

  • Reagent : Sodium borohydride (NaBH₄)

  • Conditions : Mild, room temperature in methanol or ethanol

  • Product : 4-(Hydroxymethyl)-1-(sec-butyl)-3-(tert-butyl)-1H-pyrazole

  • Mechanism : Hydride transfer to the carbonyl carbon .

Oxidation to Carboxylic Acid

  • Reagent : Potassium permanganate (KMnO₄)

  • Conditions : Aqueous acidic or pyridine-water medium

  • Product : 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carboxylic acid

  • Notes : Observed in analogous pyrazole-4-carbaldehydes .

Reaction TypeReagentConditionsProductSource
ReductionNaBH₄EtOH, RT4-(Hydroxymethyl)pyrazole derivative
OxidationKMnO₄H₂O/H⁺ or Py/H₂OPyrazole-4-carboxylic acid

Condensation Reactions

The aldehyde participates in nucleophilic attacks with amines, hydrazines, and active methylene compounds:

Schiff Base Formation

  • Reagents : Primary amines (e.g., aniline, hydrazines)

  • Conditions : Acidic catalysis (e.g., HCl) or solvent-free

  • Product : Corresponding hydrazones or imines .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at activated positions:

Nitration/Sulfonation

  • Reagents : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)

  • Position : Directed by electron-donating tert-butyl group

  • Challenges : Steric hindrance from sec-butyl limits reactivity .

Friedel-Crafts Alkylation

  • Reagents : Alkyl halides, Lewis acids (e.g., AlCl₃)

  • Outcome : Limited by bulky substituents .

Ring Functionalization

The nitrogen atoms in the pyrazole ring enable coordination chemistry:

Metal Complexation

  • Metals : Cu(II), Pd(II), Ru(II)

  • Ligand Behavior : Binds via N1 and N2 atoms

  • Applications : Catalysis or bioactive complexes .

Steric and Electronic Effects

  • Steric Hindrance : The tert-butyl and sec-butyl groups reduce reactivity at positions 1 and 3, favoring regioselectivity at the aldehyde .

  • Electronic Effects : The electron-withdrawing aldehyde activates the pyrazole ring for electrophilic attacks.

This compound’s versatility in organic synthesis and medicinal chemistry is enhanced by its balanced steric/electronic profile, enabling targeted modifications for applications ranging from asymmetric catalysis to bioactive molecule development .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (Position 1 and 3) CAS Number Similarity Score* Key Features
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde sec-Butyl, tert-butyl N/A Reference High steric bulk, hydrophobic
3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde H, tert-butyl 112758-40-4 0.82 Lacks N1-substituent
1-(tert-Butyl)-1H-pyrazole-4-carbaldehyde tert-Butyl, H 127949-06-8 N/A Minimal branching at N1
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl, thiophen-2-yl N/A 0.75† Aromatic, halogen-enhanced activity
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl, 4-fluorophenyl N/A N/A Dual aryl groups, antimicrobial

*Similarity scores calculated based on molecular descriptors (e.g., Tanimoto index) .
†Estimated based on functional group similarity.

Key Observations:

  • Hydrophobicity: The combination of sec-butyl and tert-butyl groups increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to aryl-substituted derivatives (e.g., 4-chlorophenyl or thiophene-containing compounds) .
  • Biological Relevance: Aryl-substituted analogs (e.g., 4-chlorophenyl or 4-fluorophenyl) demonstrate enhanced antimicrobial activity due to halogen-mediated interactions with bacterial targets, whereas alkyl-substituted derivatives like the target compound may prioritize metabolic stability .

Physicochemical and Commercial Considerations

  • Purity and Availability: Commercial analogs (e.g., 1-tert-butyl derivatives) are typically offered at 95% purity, while the target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or scalability .
  • Solubility: The tert-butyl group reduces water solubility, necessitating formulation strategies (e.g., co-solvents or prodrug approaches) for biomedical applications .

Biological Activity

1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C12H20N2OC_{12}H_{20}N_2O and a molecular weight of 208.31 g/mol, has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

The structure of this compound features both sec-butyl and tert-butyl groups, which impart unique steric and electronic properties. The aldehyde functional group at the 4-position enhances its potential for biological interactions, making it a versatile scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their normal functions. Below are notable biological activities associated with this compound:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including those involved in inflammatory pathways. For instance, it has been reported to exhibit anti-inflammatory properties comparable to standard drugs like indomethacin .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains, including E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger . These findings suggest its potential application in treating infections.

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell types such as lung cancer and colorectal cancer cells . The structural features of pyrazoles contribute to their effectiveness as anticancer agents.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their ability to reduce carrageenan-induced edema in mice. Compounds similar to this compound showed significant reductions in inflammation .
  • Antimicrobial Screening : Another research effort tested various pyrazole compounds against multiple bacterial strains and found that certain derivatives exhibited potent antimicrobial activity at low concentrations .

Comparative Analysis

A comparison of this compound with other structurally related compounds reveals differences in biological activity:

Compound NameStructural FeaturesBiological Activity
3-Methyl-1H-pyrazole-4-carbaldehydeLacks tert-butyl groupLower enzyme inhibition
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehydeContains an allyl substituentIncreased reactivity
1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehydeContains a tert-butyl groupEnhanced anticancer activity

Q & A

Basic Research Questions

Q. What is the most reliable synthetic route for 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde, and what experimental parameters are critical for reproducibility?

  • Methodology : The Vilsmeier-Haack reaction is widely used for synthesizing pyrazole-4-carbaldehydes. For this compound, start with a substituted pyrazolone intermediate (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) and react it with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during reagent addition to avoid side reactions.
  • Reaction time : 6–8 hours under reflux (80–90°C) for optimal aldehyde formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm. The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm, while sec-butyl protons show splitting patterns (e.g., δ 1.0–1.2 ppm for CH₃ and δ 1.5–1.7 ppm for CH) .
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents in pyrazole-4-carbaldehyde derivatives during synthesis?

  • Methodology : Substituent effects on regioselectivity can be analyzed via:

  • Electron-donating vs. withdrawing groups : Electron-donating groups (e.g., tert-butyl) at the 3-position stabilize the pyrazole ring, favoring aldehyde formation at the 4-position. Use steric maps or DFT calculations to predict substituent interactions .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% compared to conventional heating .

Q. How do structural variations (e.g., tert-butyl vs. aryl groups) impact the compound’s biological activity, and what assays are suitable for validation?

  • Methodology :

  • Comparative SAR studies : Replace tert-butyl with aryl groups (e.g., 4-bromophenyl) and evaluate anti-inflammatory activity via COX-2 inhibition assays. Use molecular docking to map binding interactions .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity. Derivatives with electron-withdrawing groups (e.g., NO₂) show enhanced radical scavenging (IC₅₀ ~20 µM) compared to alkylated analogs .

Q. How can crystallographic data resolve contradictions in reported spectroscopic or reactivity profiles?

  • Methodology : Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Stereochemistry : sec-Butyl orientation and pyrazole ring conformation.
  • Intermolecular interactions : Hydrogen bonding between the aldehyde group and adjacent molecules, which influences solubility and stability .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Vilsmeier-Haack reactions: How to troubleshoot?

  • Root cause : Impurities in starting materials (e.g., residual water in DMF) or incomplete activation of the Vilsmeier reagent.
  • Resolution :

  • Pre-dry DMF over molecular sieves.
  • Monitor POCl₃ addition via FT-IR (disappearance of P=O stretch at 1250 cm⁻¹ confirms reagent activation) .

Handling and Safety

Q. What safety protocols are essential when handling pyrazole-4-carbaldehydes with tert-butyl substituents?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (tert-butyl groups may hydrolyze to release irritants under acidic conditions) .
  • Ventilation : Use fume hoods during synthesis due to POCl₃ vapors .

Experimental Design Table

Parameter Optimal Condition Impact on Yield/Purity Reference
Reaction Temperature80–90°C (reflux)>85% yield; <5% side products
Solvent SystemDMF/POCl₃ (anhydrous)Critical for reagent activation
Purification MethodSilica gel chromatographyPurity >98% (HPLC)

Key Citations

  • Synthesis via Vilsmeier-Haack:
  • Structural analysis (X-ray, NMR):
  • Biological activity assays:

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